![molecular formula C36H46O2 B14773058 (1R)-6,6'-Dioctyl[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14773058.png)
(1R)-6,6'-Dioctyl[1,1'-binaphthalene]-2,2'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol is a chiral organic compound belonging to the binaphthol family. This compound is characterized by its two naphthalene rings connected via a single bond, with hydroxyl groups at the 2,2’ positions and octyl groups at the 6,6’ positions. The chiral nature of this compound makes it valuable in various applications, particularly in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1,1’-binaphthalene-2,2’-diol.
Alkylation: The hydroxyl groups at the 6,6’ positions are alkylated using octyl bromide in the presence of a base such as potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using column chromatography to obtain the desired (1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Large-scale alkylation using octyl bromide and a suitable base.
Automated Purification: Use of automated chromatography systems for efficient purification.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The octyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of strong bases like sodium hydride (NaH) and suitable electrophiles.
Major Products
Oxidation: Formation of binaphthoquinones.
Reduction: Formation of dihydro-binaphthols.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
(1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol has numerous applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of chiral recognition and enantioselective processes.
Medicine: Investigated for its potential in drug development and chiral drug synthesis.
Industry: Utilized in the production of chiral materials and as a building block for advanced organic compounds.
Mechanism of Action
The mechanism of action of (1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol involves its interaction with various molecular targets:
Chiral Recognition: The compound’s chiral centers allow it to interact selectively with other chiral molecules, facilitating enantioselective reactions.
Catalysis: Acts as a chiral ligand, forming complexes with metal catalysts to promote asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
®-(+)-1,1’-Binaphthyl-2,2’-diamine: Another chiral binaphthol derivative used in asymmetric synthesis.
(S)-(-)-1,1’-Binaphthyl-2,2’-diamine: The enantiomer of the above compound, also used in chiral catalysis.
1,1’-Bi-2-naphthol (BINOL): A widely used chiral ligand in asymmetric synthesis.
Uniqueness
(1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol is unique due to its specific substitution pattern with octyl groups, which enhances its solubility and steric properties, making it particularly effective in certain catalytic and synthetic applications.
Properties
Molecular Formula |
C36H46O2 |
|---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
1-(2-hydroxy-6-octylnaphthalen-1-yl)-6-octylnaphthalen-2-ol |
InChI |
InChI=1S/C36H46O2/c1-3-5-7-9-11-13-15-27-17-21-31-29(25-27)19-23-33(37)35(31)36-32-22-18-28(16-14-12-10-8-6-4-2)26-30(32)20-24-34(36)38/h17-26,37-38H,3-16H2,1-2H3 |
InChI Key |
POHUTKXPUCXZQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=C(C=C1)C(=C(C=C2)O)C3=C(C=CC4=C3C=CC(=C4)CCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


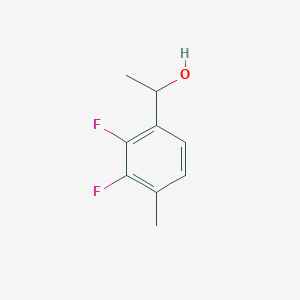
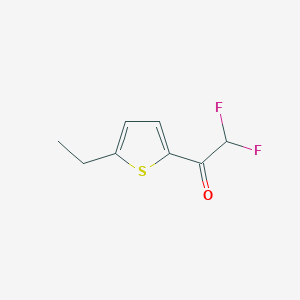
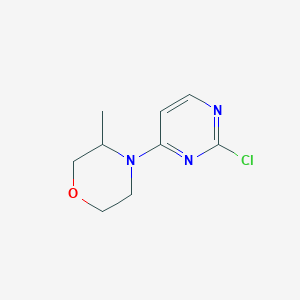
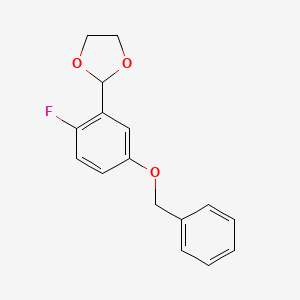
![1-[3-(Benzenesulfonamido)-1,4-dioxo-2-naphthyl]pyridin-1-ium-3-carboxamide](/img/structure/B14773003.png)
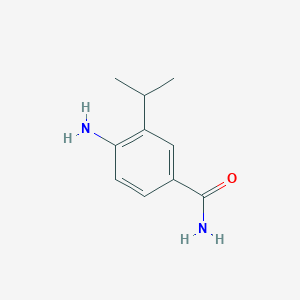


![6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B14773021.png)


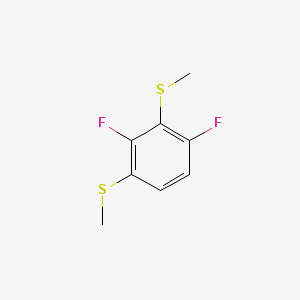
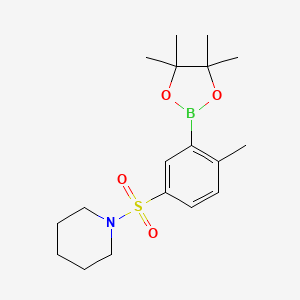
![2-amino-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]propanamide](/img/structure/B14773060.png)
